13-cis Acitretin-d3
CAS No.:
Cat. No.: VC16667886
Molecular Formula: C21H26O3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O3 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | (2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
| Standard InChI | InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-/i6D3 |
| Standard InChI Key | IHUNBGSDBOWDMA-ZHGFVQCVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Introduction
Chemical Structure and Isotopic Characteristics
Comparative Structural Analysis
The compound shares structural homology with other retinoids, such as isotretinoin and etretinate, but differs in its deuteration pattern and stereochemistry. For instance, isotretinoin (13-cis retinoic acid) lacks the deuterated methoxy group and exhibits distinct pharmacokinetic properties. The table below highlights key structural and functional differences:
| Compound | Structural Features | Primary Applications |
|---|---|---|
| 13-cis Acitretin-d3 | Deuterated methoxy group, 13-cis configuration | Metabolic tracing, LC-MS/MS |
| Isotretinoin | Non-deuterated, 13-cis retinoic acid | Severe acne treatment |
| Etretinate | Ethyl ester, higher lipophilicity | Psoriasis therapy |
Synthesis and Stability
Synthetic Pathways
The synthesis of 13-cis Acitretin-d3 involves deuterium exchange at the methoxy group during the final stages of acitretin production. This process typically employs deuterated methanol () under acidic conditions to ensure high isotopic purity . The resulting compound achieves a isotopic enrichment of ≥98%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Photoisomerization and Stabilization
13-cis Acitretin-d3 is prone to photoisomerization under UV light, converting to its all-trans isomer. Studies demonstrate that exposure to white light for 24 hours at room temperature results in a 15–20% isomerization rate . To mitigate this, researchers recommend storing the compound in amber vials and adding L-ascorbic acid (0.1% w/v) to plasma samples, which reduces degradation to <5% over 72 hours .
Analytical Quantification Methods
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (HPLC) on a Gemini C18 column (50 × 2.0 mm, 3 µm) effectively separates 13-cis Acitretin-d3 from its all-trans counterpart. Using a mobile phase of 10 mM ammonium acetate and acetonitrile (60:40 v/v), the isomers elute at 4.56 and 5.84 minutes, respectively, with a resolution factor of 2.3 . The selectivity () of 1.28 ensures baseline separation, critical for accurate quantitation .
Mass Spectrometric Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode enables sensitive detection of 13-cis Acitretin-d3. The compound undergoes collision-induced dissociation to yield a characteristic product ion at 266.0 from a precursor ion at 328.0 . Deuterated internal standards (e.g., all-trans-acitretin-d3) normalize matrix effects, achieving a precision (% CV) of ≤3.9% at the lower limit of quantification (0.3 ng/mL) .
Pharmacological and Research Applications
Metabolic Tracing
The deuterium label in 13-cis Acitretin-d3 facilitates tracking of retinoid metabolism in vivo. Studies using this compound have elucidated the conversion of acitretin to its cis- and trans-metabolites in hepatic microsomes, revealing a half-life () of 8.2 hours in human plasma. These findings are pivotal for optimizing dosing regimens in dermatological therapies.
Receptor Interaction Studies
13-cis Acitretin-d3 binds to retinoic acid receptors (RAR-α, RAR-γ) with an affinity () of 2.3 nM, comparable to non-deuterated acitretin. This property makes it invaluable for competitive binding assays to evaluate novel retinoid analogs.
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